2-Amino-3-(hydroxymethyl)benzonitrile
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Overview
Description
2-Amino-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, featuring an amino group and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzyl alcohol with sodium cyanide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Amino-3-(carboxymethyl)benzonitrile.
Reduction: 2-Amino-3-(hydroxymethyl)benzylamine.
Substitution: Derivatives with different functional groups depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and hydroxymethyl groups can form hydrogen bonds and participate in various interactions, affecting the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(hydroxymethyl)benzamide
- 2-Amino-3-(hydroxymethyl)benzoic acid
- 2-Amino-3-(hydroxymethyl)benzyl alcohol
Uniqueness
2-Amino-3-(hydroxymethyl)benzonitrile is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ringCompared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
114344-01-3 |
---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-amino-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3,11H,5,10H2 |
InChI Key |
AHUBGXJDVLADTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)N)CO |
Origin of Product |
United States |
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